Cas no 85979-49-3 (4-(4-Fluorophenyl)pyrimidin-2-amine)

4-(4-Fluorophenyl)pyrimidin-2-amine structure
85979-49-3 structure
Produktname:4-(4-Fluorophenyl)pyrimidin-2-amine
CAS-Nr.:85979-49-3
MF:C10H8FN3
MW:189.189024925232
MDL:MFCD03407836
CID:991292
PubChem ID:605125

4-(4-Fluorophenyl)pyrimidin-2-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(4-Fluorophenyl)pyrimidin-2-amine
    • 4-(4-Fluorophenyl)-2-pyrimidinamine (ACI)
    • 2-Amino-4-(4-fluorophenyl)pyrimidine
    • AS-31821
    • BMQMEWBCECPRET-UHFFFAOYSA-N
    • MFCD03407836
    • DTXSID10345515
    • STL176685
    • AKOS000123972
    • 4-(4-Fluorophenyl)-2-pyrimidinamine #
    • SCHEMBL17200126
    • CS-0060242
    • 4-(4-Fluorophenyl)-2-pyrimidinamine
    • AC-33852
    • 85979-49-3
    • DB-076504
    • Pyrimidine, 2-amino-4-(4-fluorophenyl)-
    • SB55834
    • MDL: MFCD03407836
    • Inchi: 1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
    • InChI-Schlüssel: BMQMEWBCECPRET-UHFFFAOYSA-N
    • Lächelt: FC1C=CC(C2C=CN=C(N)N=2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 189.07000
  • Monoisotopenmasse: 189.07022543g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 180
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topologische Polaroberfläche: 51.8Ų

Experimentelle Eigenschaften

  • Farbe/Form: Solid
  • PSA: 51.80000
  • LogP: 2.44610

4-(4-Fluorophenyl)pyrimidin-2-amine Sicherheitsinformationen

4-(4-Fluorophenyl)pyrimidin-2-amine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM165040-5g
4-(4-Fluorophenyl)pyrimidin-2-amine
85979-49-3 97%
5g
$622 2021-08-05
TRC
F791863-50mg
4-(4-Fluorophenyl)pyrimidin-2-amine
85979-49-3
50mg
$ 50.00 2022-06-04
Matrix Scientific
087965-1g
4-(4-Fluorophenyl)pyrimidin-2-amine
85979-49-3
1g
$286.00 2023-09-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB12073-25g
2-Amino-4-(4-fluorophenyl)pyrimidine
85979-49-3 97%
25g
$1358 2023-09-07
AstaTech
31236-1/G
2-AMINO-4-(4-FLUOROPHENYL)PYRIMIDINE
85979-49-3 97%
1/G
$339 2022-06-02
ChemScence
CS-0060242-100mg
4-(4-Fluorophenyl)pyrimidin-2-amine
85979-49-3
100mg
$78.0 2022-04-26
eNovation Chemicals LLC
Y1224680-5g
4-(4-Fluorophenyl)pyrimidin-2-amine
85979-49-3 95%
5g
$1000 2024-06-03
abcr
AB201221-500mg
4-(4-Fluorophenyl)pyrimidin-2-amine; .
85979-49-3
500mg
€52.00 2025-02-16
Aaron
AR004MX9-5g
4-(4-fluorophenyl)pyrimidin-2-amine
85979-49-3 98%
5g
$962.00 2025-01-22
A2B Chem LLC
AC15233-5g
4-(4-Fluorophenyl)pyrimidin-2-amine
85979-49-3 ≥ 99% (HPLC)
5g
$1050.00 2024-04-19

4-(4-Fluorophenyl)pyrimidin-2-amine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt; 1 h, rt; 8 - 9 h, reflux
Referenz
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Reactivity constants of complex substituents. 2-Substituted and 6-substituted 4-pyrimidyl groups
Baram, S. G.; et al, Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, 1983, (2), 111-17

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 70 °C
Referenz
Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo[1,2-a]pyrimidin-3-amine via 4-phenylpyrimidin-2-amine
Ramade, Kadachha Raju; et al, World News of Natural Sciences, 2021, 37, 92-101

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water ;  16 h, reflux
Referenz
A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove
Evison, Benny J.; et al, Bioorganic & Medicinal Chemistry, 2020, 28(6),

Synthetic Routes 5

Reaktionsbedingungen
Referenz
Reactivity constants of complex substituents. 2-Substituted and 6-substituted 4-pyrimidyl groups
Baram, S. G.; et al, Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, 1983, (2), 111-17

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 - 24 h, rt
Referenz
Reactivity of trifluoromethyl-tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation
Scapin, Elisandra; et al, Journal of Fluorine Chemistry, 2022, 257, 257-258

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ;  12 h, reflux
Referenz
Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors
Guggilapu, Sravanthi Devi; et al, European Journal of Medicinal Chemistry, 2017, 128, 1-12

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Acetic acid ;  12 h, 100 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 70 °C
Referenz
Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo[1,2-a]pyrimidin-3-amine via 4-phenylpyrimidin-2-amine
Ramade, Kadachha Raju; et al, World News of Natural Sciences, 2021, 37, 92-101

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  7 h, reflux
Referenz
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ,  Water ;  10 h, rt → reflux
Referenz
Synthesis and antifungal activity of N-(4'-Substituted aromatic pyrimidin-2'-yl)-2-ethoxycarbonyl phenyl sulfonylurea derivatives
Liu, Zhuo; et al, Gaodeng Xuexiao Huaxue Xuebao, 2013, 34(8), 1868-1872

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  1H-Imidazole, 1-methyl-, 4-methylbenzenesulfonate (1:1) Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 - 24 h, rt
Referenz
Reactivity of trifluoromethyl-tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation
Scapin, Elisandra; et al, Journal of Fluorine Chemistry, 2022, 257, 257-258

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Isopropanol ;  48 h, reflux
Referenz
Introducing "synthesis route-based hit identification approach" as a tool in medicinal chemistry and its application in investigating the antiproliferative and antimicrobial effects of 2-aminopyrimidine derivatives
Mohebbi, Shohreh; et al, International Journal of Drug Discovery, 2011, 3(2), 78-87

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Guanidine hydrochloride ,  Potassium carbonate ;  1 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  7 h, reflux
Referenz
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Synthetic Routes 14

Reaktionsbedingungen
1.1 Solvents: Xylene ;  48 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ;  12 h, reflux
Referenz
Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors
Guggilapu, Sravanthi Devi; et al, European Journal of Medicinal Chemistry, 2017, 128, 1-12

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 3 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium acetate Solvents: Water ;  neutralized, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt; 1 h, rt; 8 - 9 h, reflux
Referenz
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: 1-Butanol ;  12 h, reflux
Referenz
Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents
Kumar Prajapti, Santosh; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(13), 3024-3028

4-(4-Fluorophenyl)pyrimidin-2-amine Raw materials

4-(4-Fluorophenyl)pyrimidin-2-amine Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:85979-49-3)4-(4-Fluorophenyl)pyrimidin-2-amine
A914980
Reinheit:99%/99%
Menge:1g/5g
Preis ($):184.0/701.0